molecular formula C11H12ClN3O B11871797 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11871797
M. Wt: 237.68 g/mol
InChI Key: ULRKBFBLLHKDBX-UHFFFAOYSA-N
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Description

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a chloro substituent and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step often involves nucleophilic substitution reactions where the tetrahydro-2H-pyran-2-yl group is introduced using suitable alkylating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially converting it to more saturated derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated pyrazolo[3,4-b]pyridine derivatives.

    Substitution Products: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The chloro and tetrahydro-2H-pyran-2-yl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester
  • 4-[(2-Tetrahydro-2H-pyran-2-yl)oxy]phenol

Comparison:

  • Structural Differences: While similar compounds may share the pyrazole or pyran moieties, the presence of the chloro group and the specific substitution pattern in 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine makes it unique.
  • Chemical Properties: The chloro group can significantly influence the reactivity and stability of the compound compared to its analogs.
  • Biological Activity: The specific substitution pattern can lead to differences in biological activity, making this compound potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRKBFBLLHKDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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